molecular formula C5H10S B2771376 2-Cyclopropylethane-1-thiol CAS No. 1882631-46-0

2-Cyclopropylethane-1-thiol

Cat. No.: B2771376
CAS No.: 1882631-46-0
M. Wt: 102.2
InChI Key: GDAJGCSABQAVRD-UHFFFAOYSA-N
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Description

2-Cyclopropylethane-1-thiol is an organic compound with the molecular formula C5H10S. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their strong and often unpleasant odors. The cyclopropyl group in this compound is a three-membered ring, which imparts unique chemical properties due to the ring strain.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopropylethane-1-thiol can be synthesized through various methods. One common approach involves the reaction of cyclopropylmethyl bromide with thiourea, followed by hydrolysis to yield the desired thiol. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol, and then treating the intermediate product with a base like sodium hydroxide to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.

    Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

    Reduction: Dithiothreitol, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Cyclopropylethyl disulfide.

    Reduction: Regeneration of this compound from disulfides.

    Substitution: Various substituted cyclopropylethyl derivatives depending on the reactants used.

Scientific Research Applications

2-Cyclopropylethane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Thiols play a crucial role in biological systems, and this compound can be used to study enzyme reactions and protein interactions.

    Medicine: Research into thiol-containing compounds has implications for drug development, particularly in designing inhibitors for enzymes that interact with thiol groups.

    Industry: Thiols are used in the production of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Cyclopropylethane-1-thiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity is due to the nucleophilic nature of the sulfur atom. In biological systems, thiols can interact with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethanethiol: A simple thiol with a similar structure but without the cyclopropyl group.

    Cyclopropylmethanethiol: Another thiol with a cyclopropyl group but differing in the position of the thiol group.

    2-Cyclopropylethanol: An alcohol with a similar structure but containing a hydroxyl group instead of a thiol group.

Uniqueness

2-Cyclopropylethane-1-thiol is unique due to the presence of both the cyclopropyl group and the thiol group. The cyclopropyl group introduces ring strain, making the compound more reactive in certain chemical reactions. The thiol group provides nucleophilicity, allowing the compound to participate in various substitution and redox reactions. This combination of features makes this compound a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-cyclopropylethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10S/c6-4-3-5-1-2-5/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAJGCSABQAVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1882631-46-0
Record name 2-cyclopropylethane-1-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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